Losartan Trityl Ether
CAS No.: 1006062-28-7
VCID: VC21335958
Molecular Formula: C41H37ClN6O
Molecular Weight: 665.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Losartan Trityl Ether, also known as O-Trityl Losartan, is a compound with the chemical formula C41H37ClN6O and a molecular weight of 665.23 g/mol . It is identified by the CAS number 1006062-28-7 and is recognized as an impurity in the synthesis of losartan, a widely used angiotensin II receptor antagonist . This compound plays a significant role in the quality control and impurity profiling of losartan formulations. Synthesis and Role in Losartan ProductionLosartan Trityl Ether is involved in the synthesis pathway of losartan. The process typically involves the use of trityl-protected intermediates, which are later deprotected to yield the final product. The trityl group is removed under acidic or basic conditions to obtain losartan . This compound is also used as a reference standard for impurity profiling during the commercial production of losartan . Impurity Profiling and Regulatory UseLosartan Trityl Ether is recognized as Losartan EP Impurity I and is used in the quality control of losartan formulations. It serves as a working standard or secondary reference standard for impurity profiling, adhering to FDA and pharmacopoeial guidelines . This ensures that the final product meets the required purity standards. Research Findings and ApplicationsWhile Losartan Trityl Ether itself is not directly used in therapeutic applications, its role in the synthesis and quality control of losartan is crucial. Losartan, the final product, is an important medication for treating hypertension and has been studied extensively for its efficacy in various cardiovascular diseases . Additionally, losartan has shown potential in topical applications for preventing corneal scarring fibrosis . |
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CAS No. | 1006062-28-7 |
Product Name | Losartan Trityl Ether |
Molecular Formula | C41H37ClN6O |
Molecular Weight | 665.2 g/mol |
IUPAC Name | 5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |
Standard InChI | InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40)29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,44,45,46,47) |
Standard InChIKey | RIUQREUAFRCKLE-UHFFFAOYSA-N |
SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Canonical SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 136-142°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 5-[4’-[[2-Butyl-4-chloro-5-[(triphenylmethoxy)methyl]-1H-imidazol-1-yl]methyl][1,1’-biphenyl]-2-yl]-2H-tetrazole; Losartan Impurity D; O-Trityl Losartan |
PubChem Compound | 22149726 |
Last Modified | Aug 15 2023 |
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